molecular formula C24H21N3O3S B491905 N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide CAS No. 794552-31-1

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide

Cat. No.: B491905
CAS No.: 794552-31-1
M. Wt: 431.5g/mol
InChI Key: ZTIWHKMQPBNHLG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide is a benzamide derivative featuring a quinoline-8-sulfonamido substituent at the para position of the benzamide core and a 2,5-dimethylphenyl group as the N-substituent. This compound is structurally characterized by its planar aromatic systems (benzamide and quinoline) and sulfonamide linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIWHKMQPBNHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S. The compound features a quinoline ring, a sulfonamide moiety, and a dimethyl-substituted phenyl group, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its interaction with enzyme active sites, leading to inhibition of catalytic activities. Notably, this compound has shown inhibitory effects on:

  • Carbonic Anhydrases : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various diseases including cancer.
  • Proteases : The compound has been observed to inhibit proteases involved in viral replication processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against respiratory syncytial virus (RSV) and dengue virus protease.

CompoundVirus TargetIC50 (µM)Reference
This compoundRSV10.5
Quinoline derivative XDengue NS2B-NS313.12 ± 1.03

Anticancer Activity

The anticancer properties of this compound have been explored through various studies that evaluate its effects on different cancer cell lines. It has shown promising cytotoxicity against several human cancer types.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)18.7Inhibition of carbonic anhydrase activity

Case Studies

  • Study on Antiviral Activity : In a high-throughput screening for inhibitors against RSV, this compound exhibited an EC50 value of 10.5 µM, indicating significant antiviral potential compared to control compounds .
  • Anticancer Efficacy : A comparative study involving multiple quinoline derivatives demonstrated that this compound had a notable effect on MCF-7 cells, leading to increased apoptosis rates as evidenced by flow cytometry analysis .

Scientific Research Applications

Anticancer Activity

Quinoline-8-sulfonamide derivatives, including N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, have been studied for their anticancer properties. Research indicates that these compounds inhibit critical pathways involved in cancer cell proliferation.

  • Mechanism of Action : These compounds often function by inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis in rapidly dividing cancer cells .
  • Case Studies : A study demonstrated that derivatives similar to this compound exhibited potent activity against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies .

Antiviral Properties

Recent studies have also highlighted the antiviral activities of quinoline derivatives. This compound may exhibit similar effects.

  • Target Viruses : Research has shown that quinoline derivatives can inhibit the replication of viruses such as dengue and potentially others involved in respiratory infections .
  • Mechanism : The antiviral activity is attributed to the ability of these compounds to interfere with viral entry or replication processes within host cells .

Other Therapeutic Applications

In addition to its anticancer and antiviral properties, this compound has been investigated for other therapeutic uses:

  • Antimicrobial Activity : Some studies have reported that quinoline derivatives possess antibacterial and antifungal properties. They can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : There is emerging evidence suggesting that certain quinoline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application TypeMechanism of ActionTargeted ConditionsReferences
AnticancerInhibits ribonucleotide reductaseVarious cancer types
AntiviralInterferes with viral replicationDengue virus, respiratory viruses
AntimicrobialInhibits bacterial and fungal growthGram-positive and Gram-negative bacteria
NeuroprotectivePotentially protects neurons from damageNeurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide with analogous benzamide derivatives, focusing on substituent variations and reported applications. Data is sourced from pesticide chemistry literature and structural analogs ():

Compound Name Key Substituents Application/Use Structural Differences vs. Target Compound
This compound Quinoline-8-sulfonamido, 2,5-dimethylphenyl Not explicitly stated (research compound) Reference compound
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Ethoxymethoxy, 2,3-dichlorophenyl Herbicide (cellulose biosynthesis inhibitor) Replaces quinoline-8-sulfonamido with ethoxymethoxy; Cl substituents
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271) Methylmethanimidamide, 2,4-dimethylphenyl Plant growth regulator Lacks sulfonamido-quinoline; features imidamide group
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) Triazinylaminocarbonyl, chlorobenzenesulfonamide Herbicide (acetolactate synthase inhibitor) Replaces benzamide core with triazine-sulfonamide hybrid
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide, 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide (carotenoid biosynthesis inhibitor) Replaces quinoline with pyridine; adds phenoxy substituent

Key Observations:

Substituent Influence on Bioactivity: The quinoline-8-sulfonamido group in the target compound distinguishes it from analogs like etobenzanid (ethoxy substituent) and chlorsulfuron (triazine-sulfonamide). Quinoline derivatives are known for π-π stacking and metal-binding properties, which may enhance interactions with biological targets . Halogenated phenyl groups (e.g., Cl, F in etobenzanid and diflufenican) are common in pesticidal compounds for improved lipophilicity and target binding .

Functional Group Diversity: The sulfonamido linkage in the target compound is shared with chlorsulfuron but differs in orientation (quinoline vs. triazine). This may alter enzyme inhibition profiles . The absence of heterocyclic systems (e.g., pyridine in diflufenican) in the target compound suggests divergent mechanisms of action.

However, its quinoline moiety could expand utility into antimicrobial or anticancer research, areas where quinoline derivatives are well-studied .

Research Findings and Limitations

  • Synthetic Feasibility: The compound’s synthesis likely involves sulfonamide coupling between 8-aminoquinoline and 4-chlorobenzoyl chloride, followed by N-arylation with 2,5-dimethylaniline—a route analogous to pesticidal benzamides .
  • Knowledge Gaps: No biological activity data or stability studies for the target compound are available in the provided evidence. Comparisons rely on extrapolation from structural analogs.

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